(3R,4S)-4-fluoro-N-pentyloxolan-3-amine
Overview
Description
“(3R,4S)-4-fluoro-N-pentyloxolan-3-amine” is a complex organic compound. It contains a fluorine atom and an amine group, which could suggest that it has interesting reactivity and potential uses in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the fluorine atom and the amine group in a controlled manner to ensure the correct stereochemistry . The exact methods would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the stereochemistry at the 3rd and 4th carbon atoms . The presence of the fluorine atom and the amine group could also influence its overall shape and properties.Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The fluorine atom is highly electronegative, which could make this compound a good leaving group in certain reactions . The amine group could act as a nucleophile in other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its stability and the polarity of the molecule . The amine group could make it a base in certain conditions .Scientific Research Applications
Synthesis and Molecular Recognition The synthesis and molecular properties of compounds closely related to (3R,4S)-4-fluoro-N-pentyloxolan-3-amine, specifically 3-fluoro-4-hydroxyprolines (F-Hyps), have been explored. These compounds play a significant role in medicinal and biological chemistry. The study highlighted the synthesis of F-Hyps, their conformational analysis, and their ability to bind to the von Hippel–Lindau (VHL) E3 ligase in a stereoselective manner. This binding is crucial for targeted protein degradation, a process significant in drug discovery and medicinal chemistry. Despite changes in affinity, these compounds have shown potential in substituting Hyp in certain biochemical structures, which could be relevant in the synthesis or modulation of this compound related structures (Testa et al., 2018).
Intermediate in Antibiotic Synthesis N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a compound structurally related to this compound, is a crucial intermediate in the synthesis of antibiotics, particularly premafloxacin. The research describes the development of a practical and efficient process for the preparation of this intermediate, emphasizing the potential of this compound in antibiotic synthesis (Fleck et al., 2003).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, it could interact with biological targets in the body . If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
Safety and Hazards
Future Directions
The study and application of “(3R,4S)-4-fluoro-N-pentyloxolan-3-amine” could be a promising area of research. Its unique structure and functional groups could make it useful in a variety of chemical reactions . Further studies could also explore its potential uses in fields like medicinal chemistry or materials science .
Properties
IUPAC Name |
(3R,4S)-4-fluoro-N-pentyloxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18FNO/c1-2-3-4-5-11-9-7-12-6-8(9)10/h8-9,11H,2-7H2,1H3/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHESRJBBWZFHHM-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1COCC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN[C@@H]1COC[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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